Tiagabine(1+)

Description

Structure

3D Structure

Properties

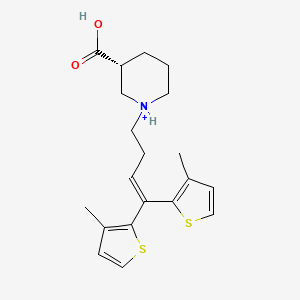

Molecular Formula |

C20H26NO2S2+ |

|---|---|

Molecular Weight |

376.6 g/mol |

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/p+1/t16-/m1/s1 |

InChI Key |

PBJUNZJWGZTSKL-MRXNPFEDSA-O |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCC[NH+]2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C |

Canonical SMILES |

CC1=C(SC=C1)C(=CCC[NH+]2CCCC(C2)C(=O)O)C3=C(C=CS3)C |

Origin of Product |

United States |

Ii. Molecular Mechanism of Action and Preclinical Pharmacodynamics

Interaction with GABA Transporter 1 (GAT-1)

Selective Inhibition of GABA Uptake

Tiagabine(1+) is a potent and highly selective inhibitor of the GABA Transporter 1 (GAT-1), which is the primary transporter responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft in the cortex and hippocampus. tandfonline.comnih.gov This selective action is the cornerstone of its pharmacological effect. nih.govebmconsult.com By blocking GAT-1, tiagabine (B1662831) increases the amount of GABA available in the extracellular space, thereby enhancing GABA-mediated inhibitory neurotransmission. nih.govnih.gov

The inhibition of GAT-1 by tiagabine is a specific mechanism. nih.gov It demonstrates significantly less potency for other GABA transporter subtypes, such as GAT-2 and GAT-3, and has minimal to no effect on the betaine/GABA transporter (BGT-1). nih.gov This selectivity ensures that its primary action is confined to the GABAergic systems where GAT-1 is the predominant transporter. tandfonline.comresearchgate.net In vitro studies using rat synaptosomes have quantified this selectivity, highlighting its potent action at GAT-1 compared to other subtypes.

Table 1: Potency of Tiagabine at Human GABA Transporter Subtypes This table is interactive. Users can sort columns by clicking on the headers.

| Transporter Subtype | IC₅₀ (μM) |

|---|---|

| GAT-1 | 0.046 |

| GAT-2 | > 1000 |

| GAT-3 | 158 |

| BGT-1 | > 1000 |

Data sourced from preclinical in vitro studies.

Binding to Recognition Sites on the GABA Uptake Carrier

Tiagabine exerts its inhibitory effect by binding directly to recognition sites on the GAT-1 protein. nih.govebmconsult.com It is understood to function as a mixed-type inhibitor, exhibiting properties of both competitive and noncompetitive inhibition. researchgate.net This suggests a complex interaction with the transporter. The proposed mechanism involves a two-step process: tiagabine first binds to the orthosteric binding pocket in the outward-open conformation of GAT-1, which accounts for the competitive inhibition, and subsequently stalls the transporter in an inward-open conformation, leading to noncompetitive inhibition. researchgate.netresearchgate.net

Molecular modeling and mutagenesis studies suggest that tiagabine's nipecotic acid fragment binds to the primary substrate site (S1), while its lipophilic side chains occupy a more hydrophobic region between the S1 and a secondary, extracellular-facing site (S2). frontiersin.orgnih.govplos.org This binding stabilizes the transporter in a conformation that prevents the translocation of GABA. mdpi.com The interaction involves specific amino acid residues within the transporter's transmembrane domains, and recent cryo-electron microscopy structures have provided further, albeit debated, insights into the precise binding mode in an inward-open state. tandfonline.comnih.govmdpi.com

Modulation of Extracellular GABA Concentrations (e.g., Microdialysis Studies)

A direct consequence of GAT-1 inhibition by tiagabine is a significant, dose-dependent increase in extracellular GABA concentrations in the brain. nih.govnih.govlongdom.org This has been consistently demonstrated in preclinical in vivo microdialysis studies in awake animals. nih.govplos.org

Systemic administration of tiagabine has been shown to elevate extracellular GABA levels in key brain regions, including the globus pallidus, ventral pallidum, substantia nigra, and nucleus accumbens. nih.govlongdom.org For example, in rats, doses of 11.5 mg/kg and 21.0 mg/kg resulted in peak GABA level increases of 240% and 310% of basal levels, respectively, in the globus pallidus. nih.gov Similar robust increases of 200-400% over basal levels were observed in the nucleus accumbens, with the effect peaking around 40-60 minutes post-administration and lasting for several hours. longdom.orgplos.org These findings confirm that tiagabine effectively inhibits GABA uptake in vivo, leading to enhanced GABA availability. nih.govnih.govpsu.edu

Table 2: Effect of Systemic Tiagabine on Extracellular GABA Levels in Rat Brain (Microdialysis Data) This table is interactive. Users can sort columns by clicking on the headers.

| Brain Region | Tiagabine Dose (mg/kg, i.p.) | Peak Increase in GABA (% of Basal Level) |

|---|---|---|

| Globus Pallidus | 11.5 | ~240% |

| Globus Pallidus | 21.0 | ~310% |

| Ventral Pallidum | 11.5 | ~280% |

| Ventral Pallidum | 21.0 | ~350% |

| Substantia Nigra | 21.0 | ~200% |

| Nucleus Accumbens | 10.0 | ~200-400% |

| Nucleus Accumbens | 20.0 | ~200-400% |

Data compiled from preclinical microdialysis studies in rats. nih.govlongdom.org

Effects on GABA-Mediated Inhibitory Postsynaptic Potentials (IPSPs) and Currents (IPSCs)

The tiagabine-induced elevation of synaptic GABA levels directly enhances GABAergic neurotransmission. nih.gov This is electrophysiologically observed as a significant prolongation of GABA-mediated inhibitory postsynaptic potentials (IPSPs) and inhibitory postsynaptic currents (IPSCs). nih.govnih.govnih.govnih.gov By slowing the clearance of GABA from the synapse, tiagabine increases the duration that GABA receptors are activated. nih.govphysiology.org

Receptor and Transporter Selectivity Profile

Lack of Significant Affinity for Other Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506), Adrenergic, Histamine (B1213489), Adenosine (B11128), Opiate, NMDA Glutamate (B1630785), GABAA Receptors)

A defining characteristic of tiagabine's pharmacology is its high selectivity for the GAT-1 transporter. nih.gov Extensive in vitro binding assays have demonstrated that tiagabine does not significantly inhibit the uptake of other major neurotransmitters, including dopamine, norepinephrine, serotonin, glutamate, or choline. nih.govebmconsult.comnih.gov

Furthermore, at concentrations far exceeding those required to inhibit GAT-1, tiagabine shows little to no affinity for a wide array of other crucial central nervous system receptors. nih.govebmconsult.com This includes a lack of significant binding to dopamine (D1, D2), serotonin (5HT1A, 5HT2, 5HT3), adrenergic (α1, α2, β1, β2), histamine (H2, H3), adenosine (A1, A2), opiate (μ, κ1), and NMDA glutamate receptors. nih.govebmconsult.comnih.gov Tiagabine also does not bind directly to GABA-A receptors or significantly affect sodium or calcium channels at therapeutic concentrations. nih.govebmconsult.comnih.gov While some binding has been noted at histamine H1 and serotonin 5HT1B receptors, this occurs at concentrations 20 to 400 times higher than those that inhibit GABA uptake. nih.govnih.gov This "clean" pharmacological profile indicates that its effects are mediated almost exclusively through the enhancement of GABAergic transmission via GAT-1 inhibition. nih.gov

Table 3: Selectivity Profile of Tiagabine This table is interactive. Users can sort columns by clicking on the headers.

| Receptor/Transporter Target | Binding/Uptake Inhibition |

|---|---|

| Dopamine Transporter | No significant inhibition nih.govebmconsult.comnih.gov |

| Norepinephrine Transporter | No significant inhibition nih.govebmconsult.comnih.gov |

| Serotonin Transporter | No significant inhibition nih.govebmconsult.comnih.gov |

| Dopamine Receptors (D1, D2) | No significant binding nih.govebmconsult.comnih.gov |

| Serotonin Receptors (5HT1A, 5HT2, 5HT3) | No significant binding nih.govebmconsult.comnih.gov |

| Adrenergic Receptors (α1, α2, β1, β2) | No significant binding nih.govebmconsult.comnih.gov |

| Histamine Receptors (H2, H3) | No significant binding nih.govebmconsult.comnih.gov |

| Adenosine Receptors (A1, A2) | No significant binding nih.govebmconsult.comnih.gov |

| Opiate Receptors (μ, κ1) | No significant binding nih.govebmconsult.comnih.gov |

| NMDA Glutamate Receptors | No significant binding nih.govebmconsult.comnih.gov |

| GABA-A Receptors | No significant binding nih.govebmconsult.comnih.gov |

Data from in vitro binding studies, generally at concentrations up to 100 µM. nih.govebmconsult.comnih.gov

Absence of Direct Interaction with Key Cardiac Ion Channels

Recent pharmacological and numerical studies have investigated the potential cardiovascular risks associated with Tiagabine(1+), specifically focusing on its interaction with key cardiac ion channels. mdpi.comnih.gov Tachycardia is a noted non-neurological adverse effect, prompting research into whether this is caused by direct action on voltage-gated ion channels (VGICs) responsible for cardiac rhythm. mdpi.comresearchgate.net

In silico molecular docking studies were conducted to model the chemical interaction of Tiagabine(1+) with human voltage-gated sodium (hNav1.5), calcium (hCav1.2), and potassium (hKv11.1 or hERG) channels. mdpi.comnih.gov The results of these computational analyses indicated that Tiagabine(1+) is an inactive ligand for these channels, with calculated pKi values below the activity threshold. mdpi.com This suggests that the cardiac events reported in clinical settings are unlikely to be caused by a direct interaction of Tiagabine(1+) with these specific ion channels. mdpi.comresearchgate.net

These in silico findings were further supported by experimental assays. mdpi.com In isolated organ studies, Tiagabine(1+) did not demonstrate voltage-dependent calcium channel blocking properties in pre-contracted aortic rings. mdpi.com Furthermore, in vivo electrocardiogram (ECG) studies in animal models showed that Tiagabine(1+) did not directly affect ventricular depolarization and repolarization. mdpi.comnih.gov

Collectively, these findings strongly suggest that Tiagabine(1+) does not directly bind to or modulate the activity of the primary voltage-gated sodium, calcium, and potassium channels that govern cardiac function. mdpi.com Therefore, any observed cardiac effects, such as tachycardia, are likely attributable to mechanisms other than direct ion channel blockade. mdpi.comresearchgate.net

Preclinical Efficacy in Animal Models of Neuronal Hyperexcitability

Tiagabine(1+) has demonstrated significant anticonvulsant activity in a variety of preclinical animal models, underscoring its efficacy in conditions of neuronal hyperexcitability. fda.govebmconsult.com

Anticonvulsant Activity in Chemically Induced Seizure Models

Tiagabine(1+) has been extensively evaluated in seizure models induced by chemical convulsants that modulate the GABAergic and other neurotransmitter systems. These models are crucial for elucidating the compound's mechanism of action and its potential therapeutic applications.

Pentylenetetrazol (PTZ)-Induced Seizures: Tiagabine(1+) is potent against seizures induced by pentylenetetrazol (PTZ), a GABAA receptor antagonist. nih.govnih.gov It is particularly effective against the tonic phase of subcutaneous PTZ-induced seizures in both mice and rats. fda.govfda.gov However, its efficacy against PTZ-induced clonic seizures is partial. fda.govfda.gov Studies have shown that doses of 11.5 and 21 mg/kg (i.p.) in rats, which correspond to the ED50 and ED85 for inhibiting tonic seizures, significantly increase extracellular GABA levels in key brain regions. researchgate.net

DMCM-Induced Seizures: Tiagabine(1+) effectively inhibits clonic seizures induced by methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), a benzodiazepine (B76468) receptor inverse agonist. nih.govfda.gov In mice, it has been shown to be a potent antagonist of DMCM-induced convulsions. nih.gov

Picrotoxin-Induced Seizures: The efficacy of Tiagabine(1+) against seizures induced by picrotoxin (B1677862), a non-competitive GABAA receptor channel blocker, is limited. fda.govfda.gov It provides only partial protection against picrotoxin-induced tonic seizures in mice. fda.govfda.gov

Bicuculline-Induced Seizures: Similar to its effect in the picrotoxin model, Tiagabine(1+) is reported to be ineffective or only partially effective against seizures induced by bicuculline, a competitive GABAA receptor antagonist. fda.govnih.govfda.govfda.gov

Anticonvulsant Activity in Electrically Induced Seizure Models

The anticonvulsant properties of Tiagabine(1+) have also been demonstrated in seizure models that utilize electrical stimulation to induce neuronal hyperexcitability. These models are valuable for assessing a compound's ability to prevent seizure generation and propagation.

Audiogenic Seizures: Tiagabine(1+) shows potent activity in models of audiogenic (sound-induced) seizures. It effectively blocks seizures in genetically epilepsy-prone rats (GEPRs) and DBA/2 mice. fda.govnih.govfda.gov In GEPR-9s, systemic administration of Tiagabine(1+) significantly reduces seizure severity, an effect that is paralleled by a reduction in neuronal firing in the inferior colliculus, a key structure for initiating audiogenic seizures. nih.gov

Amygdala-Kindled Seizures: Kindling is a model of temporal lobe epilepsy where repeated subconvulsive electrical stimulation of the amygdala leads to progressively more severe seizures. nih.govfrontiersin.org Tiagabine(1+) demonstrates potent, dose-dependent anticonvulsant effects in amygdala-kindled rats, reducing seizure severity and the duration of the after-discharge. fda.govnih.gov Furthermore, daily administration of Tiagabine(1+) has been shown to significantly delay the development of kindling. nih.govnih.gov

Investigation of Dose-Response Profiles in Preclinical Models

The dose-response relationship of Tiagabine(1+) has been characterized in various preclinical seizure models, revealing important insights into its therapeutic window and potential for biphasic effects.

In models of chemically induced seizures, such as those induced by PTZ and DMCM, Tiagabine(1+) exhibits a clear dose-dependent anticonvulsant effect. fda.govfda.gov For instance, in the PTZ model in mice, the intraperitoneal ED50 for clonic seizures is approximately 1.3 mg/kg. fda.gov However, a U-shaped or biphasic dose-response curve has been observed, where higher doses may show attenuated effectiveness. fda.govfda.govfda.gov This phenomenon is also seen in the DMCM-induced seizure model. fda.gov

In electrically induced seizure models, a dose-dependent effect is also evident. In amygdala-kindled rats, intraperitoneal doses ranging from 2.5 to 40 mg/kg produce potent and dose-dependent anticonvulsant effects. nih.gov An ED50 of 3 mg/kg (i.p.) has been reported for decreasing seizure severity and after-discharge duration in this model, with a 10 mg/kg dose completely blocking kindled seizures. fda.gov Similarly, in the audiogenic seizure model in DBA/2 mice, the ED50 is 0.4 mg/kg (i.p.). fda.gov

The following table provides a summary of the effective doses (ED50) of Tiagabine(1+) in various preclinical seizure models.

Table 1: Preclinical Efficacy of Tiagabine(1+) in Animal Seizure Models

| Seizure Model | Species | Route of Administration | ED50 | Reference(s) |

|---|---|---|---|---|

| Pentylenetetrazol (PTZ)-induced clonic seizures | Mouse | i.p. | 1.3 mg/kg | fda.gov |

| Pentylenetetrazol (PTZ)-induced tonic seizures | Mouse | i.p. | 2 µmol/kg | nih.gov |

| DMCM-induced clonic seizures | Mouse | i.p. | 1.2 mg/kg | caymanchem.com |

| DMCM-induced tonic convulsions | Mouse | i.p. | 2 µmol/kg | nih.gov |

| Audiogenic seizures | DBA/2 Mouse | i.p. | 0.4 mg/kg | fda.gov |

| Audiogenic seizures | Genetically epilepsy-prone rats | i.p. | 11 mg/kg (tonic), 30 mg/kg (clonic) | fda.gov |

| Amygdala-kindled seizures | Rat | i.p. | 3 mg/kg | fda.gov |

| Amygdala-kindled focal seizures | Rat | i.p. | 36 µmol/kg | nih.gov |

Iii. Synthetic Chemistry and Analog Design

Enantioselective Synthesis of (R)-Tiagabine

The crucial element for the biological activity of tiagabine (B1662831) is the stereochemistry at the C3 position of the piperidine (B6355638) ring, with the (R)-enantiomer being significantly more potent. thieme.de Consequently, the development of enantioselective synthetic methods to establish this chiral tertiary carbon center is of paramount importance.

Strategies for Constructing the Chiral Tertiary Carbon Center

Traditional methods for obtaining the enantiopure piperidine core of tiagabine have relied on the resolution of racemic ethyl nipecotate or the asymmetric hydrogenation of a guvacine (B1672442) precursor. thieme-connect.com However, these methods can be inefficient or require high pressures of hydrogen gas.

A more recent and innovative approach involves the use of a catalytic asymmetric hydrogen atom transfer (HAT) reaction. thieme-connect.comresearchgate.net This method establishes the chiral tertiary carbon center through a radical-mediated process. The reaction enantioconvergently transforms a racemic glycidic ester into an enantioenriched β-hydroxy ester, which serves as a key intermediate for the synthesis of the tiagabine core. thieme-connect.com This strategy is notable for its ability to create the desired stereocenter with high enantioselectivity. researchgate.net

Application of Asymmetric Hydrogen Atom Transfer Protocols

The asymmetric hydrogen atom transfer (HAT) protocol utilizes a (salen)titanium catalyst to achieve high levels of enantiocontrol. thieme.deresearchgate.net The reaction proceeds through the generation of a radical intermediate, and the catalyst directs the subsequent hydrogen atom transfer to afford the desired enantiomer of the β-hydroxy ester. thieme-connect.comresearchgate.net This protocol has proven to be effective in producing the key chiral intermediate with high enantiomeric excess (ee). thieme-connect.com

Total Synthesis and Chemical Modification Strategies

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring is a critical step in the synthesis of tiagabine. One strategy involves a double N-substitution cyclization reaction. thieme-connect.comresearchgate.netthieme-connect.com In this approach, a dibromo intermediate is reacted with a primary amine to form the heterocyclic ring. thieme-connect.com

However, challenges such as racemization can occur during this step. For instance, the acidity of the proton adjacent to the ester group in an intermediate can lead to enolization and loss of the carefully established stereochemistry under basic conditions. thieme-connect.comthieme-connect.com To circumvent this issue, the ester functionality can be reduced to an alcohol prior to cyclization. This modification prevents the undesirable elimination reaction and preserves the chiral integrity of the molecule. The alcohol can then be re-oxidized to the carboxylic acid at a later stage of the synthesis. thieme-connect.com

Utilization of Readily Modifiable Starting Materials for Analog Generation

The initial synthetic routes to tiagabine often utilized commercially available nicotinates. thieme-connect.comthieme-connect.com While this approach can lead to shorter synthetic sequences, it offers limited flexibility for creating analogs. A more recent strategy employs readily modifiable and accessible starting materials, such as alkyl-substituted acrylates. thieme-connect.comthieme-connect.comcolab.ws This allows for the facile synthesis of a variety of tiagabine analogs and derivatives by simply changing the starting acrylate. thieme-connect.comthieme-connect.com This modular approach is highly advantageous for structure-activity relationship (SAR) studies and the development of new compounds with potentially improved properties. thieme-connect.com

Rational Design and Synthesis of Novel Tiagabine Analogs

The development of novel tiagabine analogs is driven by the desire to improve upon the pharmacological profile of the parent drug. nih.gov This involves the systematic modification of the tiagabine scaffold to explore structure-activity relationships. acs.org Researchers have synthesized and tested a large number of derivatives, which typically retain the conformationally restricted GABA-mimetic nipecotic acid or guvacine moiety, a linker of varying length, and a large, hydrophobic, often diaromatic, group. acs.org

The synthesis of these analogs often involves multi-step sequences. biointerfaceresearch.com For example, new N-substituted nipecotic acid derivatives have been prepared using iminium ion chemistry as a key step. researchgate.net Other approaches include the synthesis of piperidine derivatives bearing a 1,3,4-oxadiazole (B1194373) nucleus through the cyclization of a piperidine-3-carbohydrazide (B1297797) with substituted aryl acids. arabjchem.org The design of these novel analogs is often guided by computational methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling, to predict their potential activity and binding interactions with the GABA transporter 1 (GAT1). researchgate.netresearchgate.net These computational tools help in the rational design of new molecules with desired properties. researchgate.net

Design Principles Based on Core Structural Features (e.g., Nipecotic Acid Moiety, Lipophilic Biaryl-Appendage)

The design of Tiagabine and its analogs is fundamentally based on the strategic combination of a GABA-mimetic core with a lipophilic anchor to ensure efficacy and bioavailability. The primary structural components guiding the design of these inhibitors are the nipecotic acid moiety and a lipophilic biaryl-appendage.

The (R)-nipecotic acid scaffold serves as the foundational GABA-mimetic component, providing the necessary structural elements to interact with the GABA transporter (GAT). nih.govnih.gov Nipecotic acid itself is a potent inhibitor of GABA uptake in vitro; however, its hydrophilic and zwitterionic nature prevents it from readily crossing the blood-brain barrier. Current time information in Bangalore, IN.researchgate.net To overcome this limitation, a key design principle has been the attachment of a lipophilic side chain to the nitrogen atom of the piperidine ring of nipecotic acid. nih.govfrontiersin.org This lipophilic appendage is crucial for enhancing the molecule's ability to permeate the blood-brain barrier. frontiersin.org

The lipophilic component typically consists of a biaryl or diaromatic system connected to the nipecotic acid moiety via a linker. nih.govcapes.gov.br In the case of Tiagabine, this is a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that the nature and substitution pattern of these aromatic rings significantly influence the inhibitory potency of the analogs. For instance, it has been found that substitution at the "ortho" position of one or both of the aromatic or heteroaromatic rings is a key determinant for high potency. researchgate.net

Quantitative structure-activity relationship (QSAR) models have been developed to further elucidate the features that determine the activity of Tiagabine analogs. These models have confirmed the importance of a certain degree of rigidity and specific polarity distribution for high-activity GABA uptake inhibitors. nih.govresearchgate.net The optimal design for a potent GAT-1 inhibitor, as exemplified by Tiagabine, includes the (R)-configuration of the carboxyl group on the nipecotic acid, an optimal linker length, and ortho-substitution on the lipophilic biaryl moiety. researchgate.net

Table 1: Key Structural Features and Their Role in Tiagabine Analog Design

| Structural Feature | Role in Biological Activity | Reference |

| (R)-Nipecotic Acid Moiety | Acts as a GABA-mimetic core, essential for binding to the GABA transporter (GAT). | nih.govnih.gov |

| Lipophilic Biaryl-Appendage | Enhances lipophilicity, facilitating penetration of the blood-brain barrier. | nih.govfrontiersin.org |

| Linker Chain | Connects the nipecotic acid moiety and the lipophilic appendage, with optimal length contributing to high potency. | capes.gov.brresearchgate.net |

| Ortho-Substitution on Aromatic Rings | Significantly increases the inhibitory potency of the analogs. | researchgate.net |

| (R)-Stereochemistry of Carboxyl Group | The (R)-enantiomer is significantly more potent than the (S)-enantiomer. | researchgate.netresearchgate.net |

Development of Hybrid Molecules (e.g., Nipecotic Acid-Acetonaphthone Hybrids)

In an effort to further refine the properties of GABA uptake inhibitors, researchers have explored the development of hybrid molecules. A notable example is the synthesis of nipecotic acid-acetonaphthone hybrids. The design rationale for these hybrids is to tether substituted acetonaphthones to the nipecotic acid scaffold, aiming to improve lipophilicity and, consequently, blood-brain barrier permeation. Current time information in Bangalore, IN.researchgate.net

A series of these hybrid molecules has been synthesized and evaluated for their anticonvulsant activity and ability to cross the blood-brain barrier. Current time information in Bangalore, IN.nih.gov In these studies, various substituted acetonaphthones were linked to nipecotic acid. The resulting derivatives were tested in animal models of epilepsy. Current time information in Bangalore, IN.

The research findings indicated that several of the nipecotic acid-acetonaphthone hybrids exhibited significant anticonvulsant activity. Current time information in Bangalore, IN.nih.gov Notably, derivatives with a free carboxyl group on the nipecotic acid moiety were found to be more effective than their ester counterparts, highlighting the importance of this functional group for activity. Current time information in Bangalore, IN.

Furthermore, in vitro parallel artificial membrane permeability BBB assays (PAMPA-BBB) were conducted to assess the blood-brain barrier permeability of these hybrids. Current time information in Bangalore, IN. The results showed that some of these hybrid molecules had comparable or even superior permeability to Tiagabine. For example, one of the most promising hybrids, compound 4i from the study, demonstrated a permeability (Pe) of 8.89, which was higher than that of Tiagabine (Pe= 7.86). Current time information in Bangalore, IN. This suggests that the design strategy of creating nipecotic acid-acetonaphthone hybrids is a viable approach for developing new GABA uptake inhibitors with potentially improved central nervous system penetration. Current time information in Bangalore, IN.

Table 2: Comparative Data of Nipecotic Acid-Acetonaphthone Hybrids and Tiagabine

| Compound | Anticonvulsant Activity (scPTZ-induced seizures in mice) | Blood-Brain Barrier Permeability (Pe) | Reference |

| Tiagabine | Standard | 7.86 | Current time information in Bangalore, IN. |

| Hybrid 3a | Increased latency of seizures | Not Reported | Current time information in Bangalore, IN. |

| Hybrid 3b | Increased latency of seizures | Not Reported | Current time information in Bangalore, IN. |

| Hybrid 3i | Increased latency of seizures | Not Reported | Current time information in Bangalore, IN. |

| Hybrid 4a | Increased latency of seizures (more effective than 3a) | Not Reported | Current time information in Bangalore, IN. |

| Hybrid 4b | Increased latency of seizures (more effective than 3b) | Not Reported | Current time information in Bangalore, IN. |

| Hybrid 4i | Increased latency of seizures (more effective than 3i) | 8.89 | Current time information in Bangalore, IN. |

Iv. Structure Activity Relationship Sar and Structure Property Relationship Studies

Elucidation of Key Pharmacophoric Features for GAT-1 Inhibition

The inhibitory activity of Tiagabine (B1662831) on GAT-1 is not the result of a single molecular feature but rather the synergistic interplay of its distinct structural components. The molecule can be broadly divided into three key regions: the nipecotic acid moiety, the bis(3-methylthiophen-2-yl) methane (B114726) fragment, and the linker chain connecting them.

Role of the Nipecotic Acid Moiety

The nipecotic acid portion of Tiagabine serves as a GABA mimetic, a crucial element for its interaction with the GAT-1 transporter. researchgate.net This fragment is recognized by the transporter's binding site, which is designed to accommodate the endogenous neurotransmitter, GABA. researchgate.net While nipecotic acid itself is a potent inhibitor of GABA uptake, its high polarity prevents it from effectively crossing the blood-brain barrier. acs.orgthieme-connect.com The development of Tiagabine involved modifying nipecotic acid to overcome this limitation. researchgate.net

The carboxyl group of the nipecotic acid moiety is particularly important for binding. It is thought to mimic the carboxyl group of GABA and forms critical interactions within the transporter's S1 binding site. nih.govnih.gov Specifically, it forms hydrogen bonds with the backbone amino groups of G63, L64, and G65, and with the hydroxyl group of the Y140 side chain. nih.gov These interactions are consistent with those observed for substrates in other related transporters. nih.gov The protonated amine within the piperidine (B6355638) ring also plays a role, forming a hydrogen bond with the main chain of Phe294. nih.gov

Significance of the Bis(3-methylthiophen-2-yl) Methane Fragment for Activity and Blood-Brain Barrier Penetration

The attachment of a large, lipophilic bis(3-methylthiophen-2-yl) methane fragment to the nipecotic acid core via a linker chain was a pivotal step in the development of Tiagabine. researchgate.net This bulky aromatic moiety is essential for several reasons. Firstly, it significantly increases the lipophilicity of the molecule, a key factor for its ability to penetrate the blood-brain barrier. nih.govresearchgate.net This was a major advancement over earlier GABA uptake inhibitors like nipecotic acid, which were largely confined to the periphery. acs.orgthieme-connect.com

Secondly, this diaromatic region contributes significantly to the compound's inhibitory potency and its classification as a pure inhibitor rather than a substrate. acs.org The aromatic rings are believed to interact with the S2 binding site of the GAT-1 transporter, effectively blocking the transporter in an outward-open state. nih.gov This binding mode prevents the conformational changes necessary for GABA transport. nih.gov Molecular modeling studies suggest that one of the 3-methyl-2-thienyl groups interacts with S302 on transmembrane helix 6b, while Y60, L303, and L306 interact with the bis(3-methyl-2-thienyl) tail through aromatic π–π stacking and hydrophobic interactions. nih.gov The presence of ortho-substituents on at least one of the aromatic rings has been shown to be beneficial for activity. researchgate.net

Influence of Linker Chain and Aromatic Substituent Variations on Activity and Selectivity

The linker connecting the nipecotic acid moiety and the diaromatic fragment plays a crucial role in optimizing the inhibitory activity of Tiagabine analogs. The length and polarity of this linker have been subjects of extensive investigation.

Studies have shown that the length of the linker is well-tolerated to a certain extent, with linkers of 4 to 8 atoms generally leading to potent inhibitors. acs.org However, an unusually long linker can be detrimental to activity. researchgate.net For instance, the introduction of a direct link between the two aromatic moieties results in a dramatic loss of activity. acs.org

The introduction of polarity into the linker region has been found to enhance activity in some cases. acs.org This suggests that transient interactions with residues in the entry pathway of the transporter may play a significant role. acs.org For example, steered molecular dynamics studies have indicated a transient interaction with the R69 side chain upon entry into the binding site. acs.org

Variations in the aromatic substituents also have a profound impact on activity and selectivity. Replacing a benzene (B151609) ring with a pyridine (B92270) ring, for example, leads to a significant decrease in activity. acs.org On the other hand, the introduction of a third aryl ring has been associated with an increase in selectivity for the GAT-3 subtype. researchgate.net

| Modification | Effect on Activity/Selectivity | Reference(s) |

| Linker Length | ||

| 4-8 atoms | Generally potent inhibitors | acs.org |

| Unusually long | Decreased activity | researchgate.net |

| Direct link between aromatic moieties | Dramatic loss of activity | acs.org |

| Linker Polarity | ||

| Introduction of a polar region | Enhanced activity in some cases | acs.org |

| Aromatic Substituents | ||

| Replacement of benzene with pyridine | Dramatic loss of activity | acs.org |

| Introduction of a third aryl ring | Increased selectivity for hGAT-3 | researchgate.net |

| Ortho-substitution on aromatic rings | Beneficial for activity | researchgate.net |

Impact of Stereochemistry on Biological Activity and Selectivity

The stereochemistry of Tiagabine is a critical determinant of its biological activity, with the different enantiomers exhibiting distinct potencies.

Differential Potency of R- and S-Enantiomers

Tiagabine is the (R)-enantiomer, and it is significantly more potent than its (S)-enantiomer. thieme.de Specifically, the (R)-enantiomer is reported to be four times more potent than the (S)-enantiomer in inhibiting GAT-1. thieme.de This highlights the stereospecific nature of the interaction between Tiagabine and the GAT-1 transporter. The precise three-dimensional arrangement of the nipecotic acid moiety and the lipophilic side chain is crucial for optimal binding and inhibition. The development of synthetic routes that produce the desired (R)-enantiomer with high stereocontrol has been a key focus in the production of Tiagabine. thieme.de

| Enantiomer | Relative Potency at GAT-1 | Reference(s) |

| (R)-Tiagabine | More potent | thieme.de |

| (S)-Tiagabine | 4-fold less potent than (R)-enantiomer | thieme.de |

Subtype Selectivity within GABA Transporters (e.g., GAT-1 vs. GAT-2, GAT-3, BGT-1)

Tiagabine is a highly selective inhibitor of GAT-1, the most abundant GABA transporter subtype in the human brain. acs.org This selectivity is a key aspect of its pharmacological profile. While the nipecotic acid precursor shows minimal selectivity for GAT-1, the addition of the bulky lipophilic side chain confers high selectivity. nih.gov

The residues with which the nipecotic acid moiety of Tiagabine interacts (L64, G65, Y140, F294, S295, and S396) are conserved among GAT-1, GAT-2, and GAT-3. nih.gov Therefore, the selectivity of Tiagabine for GAT-1 is largely attributed to the interactions of its unique lipophilic tail with non-conserved residues within the transporter. nih.gov Tiagabine has a reported 10,000–20,000-fold higher affinity for GAT-1 than for GAT-2 and GAT-3. nih.gov

While GAT-1 is the primary target of Tiagabine, research has also explored the development of inhibitors with selectivity for other GAT subtypes. For instance, the introduction of a third aryl ring to the tiagabine scaffold can increase selectivity for GAT-3. researchgate.net Furthermore, derivatives of tiagabine have been synthesized to target the betaine/GABA transporter 1 (BGT-1). For example, (1R,2S)-2-((4,4-bis(3-methylthiophen-2-yl)but-3-enyl)(methyl)amino)cyclohexanecarboxylic acid was developed as a BGT-1 inhibitor with greater than 13-fold selectivity over other GAT subtypes. nih.gov

| Transporter Subtype | Tiagabine Affinity/Selectivity | Reference(s) |

| GAT-1 | High affinity and selectivity | acs.orgnih.gov |

| GAT-2 | 10,000–20,000-fold lower affinity than for GAT-1 | nih.gov |

| GAT-3 | 10,000–20,000-fold lower affinity than for GAT-1 | nih.gov |

| BGT-1 | Low affinity; derivatives have been developed for BGT-1 inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. jocpr.com For Tiagabine and its analogs, which target the GABA transporter 1 (GAT-1), traditional QSAR analyses initially proved unsuccessful. nih.gov This led researchers to employ binary QSAR modeling to effectively classify these compounds based on their inhibitory potency. nih.govacs.org

To understand the structural requirements for potent GAT-1 inhibition, a binary QSAR modeling approach was developed. nih.gov This study aimed to differentiate high-activity GABA uptake inhibitors from less active or inactive compounds. researchgate.net

A comprehensive dataset was compiled from existing literature, consisting of 162 tiagabine analogs that had been tested consistently. nih.govresearchgate.net The compounds were categorized into two classes: "active" and "inactive." A compound was classified as active if it had a pIC₅₀ value of 7.0 or greater, which corresponds to an inhibition of ³H-GABA uptake of 100 nM or less. nih.gov This threshold divided the dataset into 57 active and 105 inactive molecules. nih.gov

Due to the failure of standard QSAR methods like Hansch analysis, a binary QSAR approach using a biased Bayesian inference technique was implemented. nih.gov The full dataset was divided into a training set of 147 compounds and a test set of 16 compounds, created based on maximum diversity to ensure a robust evaluation. researchgate.net

The resulting QSAR model demonstrated strong predictive power. researchgate.net The performance of the best model, which utilized a set of descriptors selected by contingency calculation, is detailed below. nih.gov

| Dataset | Overall Accuracy | Accuracy on Actives (Sensitivity) | Accuracy on Inactives (Specificity) |

|---|---|---|---|

| Training Set | 89.7% | 98.1% | 85.1% |

| External Test Set | 75.0% | 60.0% | 81.8% |

This table summarizes the performance of the binary QSAR model on both the training and external test sets, showing its ability to correctly classify high-activity tiagabine analogs. nih.govresearchgate.net

The model's success in classifying inhibitors highlights the utility of binary QSAR in handling complex datasets where traditional methods may not yield statistically significant results. nih.gov

A crucial outcome of the QSAR study was the identification of specific molecular descriptors that determine the inhibitory activity of tiagabine analogs. researchgate.net The analysis involved the calculation of numerous 2D and 3D descriptors, which numerically represent the physicochemical and structural features of the molecules. nih.gov

The study calculated 188 2D descriptors (including physicochemical properties, surface area, atom and bond counts, and connectivity indices) and 138 internal 3D descriptors (describing shape, potential energy, and partial charges). nih.gov Through contingency analysis, a smaller set of descriptors was identified as having the most significant influence on biological activity. The degree of rigidity and the distribution of polarity emerged as key factors. acs.orgresearchgate.net

The analysis revealed that descriptors related to van der Waals surface area (VSA), partial charges, and molecular shape were particularly important. For instance, descriptors such as vsa_hyd (sum of van der Waals surface areas of hydrophobic atoms) and PEOE_VSA-5 (VSA of atoms with partial charges in a specific range) were found to be significant. researchgate.net The R-configuration of the nipecotic acid moiety, a key structural component of Tiagabine, was also confirmed as a critical feature for high activity. nih.govresearchgate.net

| Descriptor | Description | Relative Importance (Mean) | Type |

|---|---|---|---|

| vsa_hyd | Sum of van der Waals surface areas of hydrophobic atoms | 1.00 | 2D (Surface Area) |

| a_aro | Number of aromatic atoms | 0.99 | 2D (Atom Count) |

| vsa_pol | Sum of van der Waals surface areas of polar atoms | 0.96 | 2D (Surface Area) |

| PEOE_VSA-5 | VSA of atoms with partial charge between -0.3 and -0.25 | 0.95 | 2D (Partial Charge) |

| SlogP_VSA1 | VSA of atoms with SlogP contribution between 0.1 and 0.2 | 0.94 | 2D (Subdivided Surface Area) |

| GCUT_PEOE_1 | Graph-cut descriptor based on partial charges | 0.93 | 2D (Adjacency/Distance Matrix) |

| R-nipecotic_acid | Indicator for the presence of R-nipecotic acid scaffold | 0.92 | Indicator Variable |

This table presents a selection of the most influential molecular descriptors identified through contingency analysis in the binary QSAR study, along with their relative importance in determining the activity of tiagabine analogs. researchgate.net

The analysis of misclassified compounds further refined the understanding of the SAR. It was noted that molecules with asymmetrical biaromatic parts were often challenging for VSA descriptors, while 3D descriptors struggled with compounds having long linker chains or the incorrect stereochemistry (S-configuration). nih.govresearchgate.net These findings underscore the importance of specific structural features: optimal linker length and polarity, ortho-substitution on the aromatic rings, and the correct R-configuration of the carboxy group are all hallmarks of highly active compounds. researchgate.net

V. Preclinical Pharmacokinetics and Metabolism Investigations

Absorption and Distribution Studies (Non-human In Vivo and In Vitro)

In preclinical evaluations, tiagabine (B1662831) demonstrates rapid absorption after oral administration in animal models such as mice and rats. fda.govnih.gov In dogs, the absolute oral bioavailability of tiagabine is approximately 90%. fda.govnih.gov Peak plasma concentrations are generally observed around 45 minutes after an oral dose in a fasting state. ebmconsult.commedlink.com

In vitro studies have established that tiagabine is highly bound to human plasma proteins, at a rate of 96%. fda.govnih.govebmconsult.commedlink.com The primary proteins involved in this binding are serum albumin and α1-acid glycoprotein. fda.govnih.govebmconsult.com This high degree of protein binding is consistent across a wide concentration range. fda.govnih.govebmconsult.com

Distribution studies utilizing radiolabeled tiagabine in rats have shown that the compound readily crosses the blood-brain barrier and distributes into the central nervous system, which is essential for its pharmacological activity. doctorlib.org In vivo microdialysis studies in rats have confirmed that tiagabine increases extracellular GABA concentrations in various brain regions, including the globus pallidus, ventral pallidum, and substantia nigra. researchgate.net

Table 1: Preclinical Absorption and Distribution of Tiagabine

| Parameter | Finding | Species/System |

|---|---|---|

| Oral Bioavailability | ~90% | Dog |

| Peak Plasma Concentration (Tmax) | ~45 minutes | General (fasting) |

| Plasma Protein Binding | 96% | Human plasma (in vitro) |

| Primary Binding Proteins | Serum albumin, α1-acid glycoprotein | Human plasma (in vitro) |

| CNS Distribution | Readily crosses blood-brain barrier | Rat |

Excretion Routes of Parent Compound and Metabolites (in preclinical models)

Preclinical studies have established the routes of elimination for tiagabine and its metabolites. Following administration, the drug and its byproducts are excreted through both renal and fecal pathways. fda.govebmconsult.commedlink.com In studies with healthy volunteers receiving radiolabeled tiagabine, approximately 25% of the dose was recovered in the urine and 63% in the feces. fda.govebmconsult.commedlink.comdoctorlib.org The excreted substances consist mainly of metabolites, with only about 2% of the oral dose being eliminated as unchanged tiagabine. fda.govebmconsult.commedlink.comfda.gov

Influence of Hepatic Enzyme Induction on Compound Clearance in Preclinical Models

In preclinical investigations, the clearance of tiagabine is significantly influenced by the co-administration of agents that induce hepatic enzymes. Tiagabine itself does not appear to cause induction or inhibition of hepatic drug-metabolizing enzymes. medsinfo.com.auhpra.ie However, its own metabolism, which occurs primarily through the cytochrome P450 3A (CYP3A) system, is susceptible to enhancement by other compounds. hpra.ieneurologia.com

Preclinical studies and subsequent clinical trial data have consistently shown that antiepileptic drugs known to be potent hepatic enzyme inducers accelerate the metabolism and clearance of tiagabine. ebmconsult.com Key inducers include phenobarbital (B1680315), phenytoin, and carbamazepine. ebmconsult.comfda.govfda.gov The co-administration of these enzyme-inducing drugs leads to a more rapid elimination of tiagabine. This results in a substantial decrease in its plasma elimination half-life, which can be reduced from a typical 7 to 9 hours in non-induced subjects to as low as 2 to 5 hours in induced subjects. fda.govfda.govnih.gov

This accelerated metabolism corresponds to a significant increase in systemic clearance. Population pharmacokinetic analyses indicate that the clearance of tiagabine is approximately 60% greater in subjects receiving enzyme-inducing drugs like carbamazepine, phenytoin, or phenobarbital (and its metabolite, primidone) compared to those not receiving such treatments. fda.govfda.gov Consequently, plasma concentrations of tiagabine may be reduced by a factor of 1.5 to 3 when used alongside these agents. medsinfo.com.au This necessitates careful consideration in preclinical toxicological studies, as the systemic exposure for a given dose can be markedly lower in the presence of enzyme induction.

Table 1: Effect of Hepatic Enzyme Inducers on Tiagabine Pharmacokinetics in Preclinical and Clinical Settings

| Parameter | Non-Induced State | Induced State (with agents like Phenobarbital, Phenytoin, Carbamazepine) | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | 7-9 hours | 2-5 hours | fda.govfda.gov |

| Systemic Clearance | Baseline | ~60% greater | fda.govfda.gov |

| Relative Plasma Concentration | Baseline | Reduced by a factor of 1.5-3 | medsinfo.com.au |

Pharmacokinetic Inter-relationship in Different Biological Compartments (e.g., Blood, Cerebrospinal Fluid, Brain Extracellular Fluid in rats)

The pharmacokinetic relationships of tiagabine between blood, cerebrospinal fluid (CSF), and brain extracellular fluid (ECF) have been characterized in preclinical rat models. nih.gov In studies utilizing freely moving rats, tiagabine demonstrated linear kinetic characteristics and rapid penetration into the central nervous system following intraperitoneal administration. nih.govresearchgate.net

Upon administration, tiagabine concentrations in the blood and CSF rise in a dose-dependent manner. nih.govresearchgate.net The time to reach maximum concentration (Tmax) is rapid, occurring at approximately 15 minutes in blood and 29 minutes in the CSF. nih.govresearchgate.net Entry into the brain ECF of the frontal cortex and hippocampus is also swift, with Tmax values observed between 31 and 46 minutes. nih.govresearchgate.net The distribution within the brain does not appear to be region-specific, as the values in the frontal cortex and hippocampus were found to be indistinguishable. nih.gov

A key finding from these preclinical investigations is the difference in tiagabine concentrations and elimination rates across compartments. The mean ratio of CSF to serum tiagabine concentration is very low, ranging from 0.008 to 0.01. nih.govresearchgate.net This is significantly smaller than the mean ratio of free-to-total tiagabine concentration in serum (approximately 0.045), suggesting that CSF concentrations are not a direct reflection of the pharmacologically active, unbound drug concentrations in the blood. nih.govresearchgate.net

Furthermore, the elimination half-life of tiagabine varies considerably between compartments. While the elimination from CSF is comparable to that from serum, the half-life in the brain ECF is approximately three times longer. nih.govresearchgate.nettandfonline.com This slower elimination from the brain parenchyma may contribute to the compound's relatively long duration of action despite its shorter half-life in peripheral circulation. nih.gov

Table 2: Pharmacokinetic Parameters of Tiagabine in Different Biological Compartments in a Rat Model

| Parameter | Blood (Serum) | Cerebrospinal Fluid (CSF) | Brain Extracellular Fluid (ECF) | Reference |

|---|---|---|---|---|

| Time to Max. Concentration (Tmax) | ~15 min | ~29 min | 31-46 min | nih.govresearchgate.net |

| Elimination Half-life (t½) | Comparable to CSF | Comparable to Serum | ~3x longer than in Serum/CSF | nih.govresearchgate.net |

| Mean Concentration Ratio (vs. Serum) | - | 0.008 - 0.01 | Not specified | nih.govresearchgate.net |

Vi. Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Transporter Interactions

Molecular docking simulations have been instrumental in predicting and analyzing the binding orientation of Tiagabine (B1662831) within the GAT-1 transporter. These studies have helped to identify key amino acid residues and binding sites that are critical for the drug's inhibitory action.

The GAT-1 transporter possesses two principal binding sites, the primary substrate binding site (S1) and a secondary, allosteric site (S2) located in the extracellular vestibule. frontiersin.orgresearchgate.net Molecular modeling studies have proposed that Tiagabine binds in a manner that spans both of these sites. researchgate.netmdpi.com Specifically, the nipecotic acid moiety of Tiagabine, which mimics the structure of GABA, is thought to occupy the S1 site. mdpi.comnih.gov This placement allows it to interact with residues that are essential for substrate recognition and transport. mdpi.com

The lipophilic diaromatic side chain of Tiagabine extends from the S1 site to the S2 site, interacting with hydrophobic residues in transmembrane helices TM1 and TM6. frontiersin.orgfrontiersin.orgplos.org This dual-site interaction is believed to be a key factor in Tiagabine's potent and selective inhibition of GAT-1. plos.org

A recent cryo-electron microscopy (cryo-EM) structure of human GAT-1 (hGAT-1) in complex with Tiagabine revealed an unexpected binding mode where the transporter is in an inward-open state. mdpi.comnih.gov In this conformation, the aromatic portions of Tiagabine are positioned within the intracellular release pathway. mdpi.comnih.gov However, molecular dynamics simulations have suggested that this inward-open state complex is less stable compared to the outward-open state binding mode. mdpi.comnih.gov This has led to a hypothesis of a two-step inhibition mechanism where Tiagabine first binds to the outward-open state and then stabilizes an inward-open conformation, effectively locking the transporter. researchgate.netnih.govmdpi.com

Table 1: Key Residues in GAT-1 Interacting with Tiagabine

| Binding Site | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| S1 Site | Y60, G65, Y140, F294, S396 | Polar interactions, Hydrogen bonding | frontiersin.orgfrontiersin.orgmdpi.com |

| S2 Site & Intermediate Area | Residues in TM1 and TM6 | Hydrophobic interactions | frontiersin.orgfrontiersin.orgplos.org |

| Intracellular Release Pathway | Y60, L303, L306 | Interactions with aromatic moieties | frontiersin.org |

This table is generated based on data from multiple computational studies and may not be exhaustive.

The function of GAT-1 involves transitioning between several conformational states, primarily the outward-open, occluded, and inward-open states, to transport GABA across the cell membrane. mdpi.commdpi.com Computational studies have extensively compared the binding of Tiagabine to the outward-open and inward-open conformations of GAT-1.

The outward-open state allows the substrate and ions to access the S1 site from the extracellular side. mdpi.com Molecular modeling has indicated that Tiagabine binding to the outward-open state, with its nipecotic acid fragment in the S1 site and the aromatic rings in the S2 site, is a stable and energetically favorable conformation. mdpi.comnih.govresearchgate.net This binding mode is consistent with competitive or mixed-type inhibition. mdpi.complos.org

In contrast, the inward-open state allows for the release of the substrate and ions into the cytoplasm. mdpi.com The cryo-EM structure of the Tiagabine-GAT-1 complex captured the transporter in this inward-open state. nih.gov In this conformation, Tiagabine is thought to block the intracellular gate of the GABA release pathway, preventing the transporter from completing its cycle. nih.govmdpi.com This stalling of the transporter in an inward-facing conformation is consistent with a non-competitive component to its inhibition. researchgate.netnih.gov The discrepancy between the computationally favored outward-open binding and the experimentally observed inward-open state has led to the proposal of a dynamic, two-step inhibitory mechanism. nih.govmdpi.com

Homology Modeling of GABA Transporters and Related Proteins (e.g., hGAT-1, mGAT2)

In the absence of high-resolution crystal structures for all GABA transporter subtypes, homology modeling has been a vital tool. acs.orgnih.gov These models are typically built using the known structures of related proteins, such as the bacterial leucine (B10760876) transporter (LeuT) and the dopamine (B1211576) transporter (dDAT), as templates. frontiersin.orgplos.orgnih.gov

Homology models of human GAT-1 (hGAT-1) have been successfully used to study the binding of Tiagabine and its analogs. mdpi.comresearchgate.netacs.org These models have been crucial in developing the initial hypotheses about Tiagabine's binding mode, particularly the involvement of the S1 and S2 sites. researchgate.netresearchgate.net For instance, a homology model of hGAT-1 based on the dopamine transporter crystal structure was used to perform docking studies that supported the binding of the nipecotic acid moiety in the S1 site and the aromatic rings in the S2 site. mdpi.com

Similarly, homology models have been constructed for other GABA transporters, such as mouse GAT-2 (mGAT2/BGT-1). frontiersin.orgnih.govmdpi.com These models allow for comparative studies to understand the structural basis for the selectivity of inhibitors like Tiagabine. frontiersin.orgnih.gov The amino acid sequences of GAT subtypes show significant homology, particularly in the transmembrane regions that form the binding pocket. frontiersin.org However, subtle differences in the amino acid composition of the binding sites, as revealed by homology models, can explain the observed differences in inhibitor affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of the Tiagabine-GAT-1 complex over time, offering deeper insights than static docking poses.

MD simulations have been used to assess the stability of different proposed binding modes of Tiagabine. mdpi.comnih.govmdpi.com By simulating the movement of the protein and ligand over nanoseconds, researchers can observe whether the initial docked pose is maintained. mdpi.com These simulations have consistently shown that the binding mode where Tiagabine occupies both the S1 and S2 sites in an outward-open conformation of GAT-1 is highly stable. mdpi.comnih.gov

Binding free energy calculations, such as those using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, have been employed to quantify the energetic favorability of these binding modes. mdpi.comnih.govresearchgate.net These calculations have indicated that the outward-open state complex is more energetically favorable than the inward-open state complex found in the cryo-EM structure. mdpi.comnih.gov This suggests that while the inward-open state may be an important part of the inhibitory mechanism, the initial high-affinity binding likely occurs in the outward-open state. mdpi.com

Table 2: Comparison of Tiagabine Binding Modes from Computational Studies

| Binding Mode | GAT-1 Conformation | Stability (from MD) | Energetic Favorability (dG) | Reference |

|---|---|---|---|---|

| Mode 1 (from cryo-EM) | Inward-open | Less stable | Higher (less favorable) | mdpi.comnih.gov |

| Mode 3 (from homology model) | Outward-open | Most stable | Lower (more favorable) | mdpi.comnih.gov |

This table summarizes findings from a comparative study on different Tiagabine binding modes. mdpi.com

Water molecules within protein binding sites can play a crucial role in mediating ligand-protein interactions. ox.ac.ukresearchgate.netias.ac.in MD simulations can help to identify conserved water molecules that are consistently present in the binding pocket and participate in hydrogen-bonding networks. researchgate.netias.ac.in

In the context of GAT-1, steered molecular dynamics simulations have highlighted the role of water molecules in the translocation pathway. plos.org For instance, simulations have shown that upon Tiagabine binding, two water molecules can become trapped in a pocket between the drug and transmembrane helices TM1 and TM6. plos.org The displacement of these water molecules is a key step in the conformational changes of the transporter. plos.org Understanding the role of these conserved water molecules is important for the rational design of new inhibitors, as displacing them with a part of a ligand can lead to gains in binding affinity. ox.ac.uk

Free Binding Energy Calculations (e.g., MM-GBSA)

Computational methods are pivotal in estimating the binding affinity between a ligand and its protein target. Among these, the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach to calculate the free energy of binding for small molecules like Tiagabine to biological macromolecules. nih.gov This method combines molecular mechanics energies with continuum solvation models to provide insights into the energetics of ligand-receptor interactions. nih.gov

In the context of Tiagabine, MM-GBSA has been instrumental in evaluating and comparing different hypothetical binding modes within the human GABA transporter type 1 (hGAT-1). nih.govmdpi.com A significant discrepancy exists between the binding pose of Tiagabine observed in a cryo-electron microscopy (cryo-EM) structure (in an inward-open state) and the poses predicted by earlier molecular modeling studies (in an outward-open state). nih.govmdpi.com To resolve this, researchers have employed classical and accelerated molecular dynamics simulations followed by MM-GBSA free binding energy (ΔG) calculations. nih.gov

The results from these computational studies consistently indicate that the binding mode where the nipecotic acid moiety of Tiagabine occupies the primary substrate binding site (S1) and its aromatic rings extend into the S2 site, thereby locking the transporter in an outward-open state, is the most energetically favorable. nih.govmdpi.com The calculated ΔG values for this outward-open state complex were significantly lower (more favorable) than those calculated for the inward-open state pose suggested by the cryo-EM structure. nih.gov This suggests that the position of Tiagabine found in the cryo-EM structure may be ambiguous or represent a transient state, and that the outward-open binding mode is likely the most stable and relevant for its inhibitory action. nih.gov The identification of the most stable, high-affinity binding site is crucial for the rational design of future GABA transporter inhibitors. nih.gov

MM-GBSA Binding Free Energy (ΔG) for Tiagabine in Different hGAT-1 Binding Modes

| Binding Mode Description | Key Feature | Calculated ΔG (kcal/mol) Range* | Simulation Program | Reference |

|---|---|---|---|---|

| Outward-open state; Nipecotic acid in S1 site, aromatic rings in S2 site. | Considered most stable and energetically favorable. | -90 to -115 | DESMOND / NAMD (GaMD) | nih.gov, mdpi.com, researchgate.net |

| Inward-open state; As observed in cryo-EM structure (PDB: 7SK2). | Significantly less stable with higher ΔG values. | -60 to -80 | DESMOND / NAMD (GaMD) | nih.gov, mdpi.com, researchgate.net |

*Approximate values derived from graphical data in the source. The exact values vary based on the specific simulation parameters and force fields used.

Pharmacophore Model Generation and In Silico Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing medicinal chemists to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. d-nb.info A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. d-nb.infotandfonline.com

These models can be generated through two primary approaches: ligand-based and structure-based. nih.govnih.gov Ligand-based models are created by aligning a set of known active molecules and extracting their common chemical features. nih.gov Structure-based models are derived from the 3D structure of the ligand-receptor complex, using the observed interactions to define the pharmacophoric features. nih.govfrontiersin.org

In the study of GABA transporter inhibitors, both ligand-based and structure-based pharmacophore models have been developed. acs.orguit.no For instance, a pharmacophore model was generated based on a set of known Tiagabine analogs, which was then used to understand structure-activity relationships. acs.org Such models serve as powerful 3D queries for virtual screening, a computational technique used to search large libraries of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active at the target. nih.govijpsonline.com This approach enables the rapid identification of structurally diverse compounds that could serve as new starting points for drug development. d-nb.infonih.gov

Once a pharmacophore model for GAT inhibitors is established, it can be employed in in silico (virtual) screening campaigns to identify novel inhibitor candidates from vast chemical databases. acs.orguit.noijpsonline.com This process involves computationally fitting millions of compounds from databases like ENAMINE, ZINC, or ChEMBL against the 3D pharmacophore query. uit.noacs.orgresearchgate.net

For example, combined ligand-based and structure-based virtual screening has been used to search the ENAMINE database for potential inhibitors of the GAT-3 subtype. uit.nouit.no In such a study, homology models of the transporter were first created and validated. uit.no Then, a combination of pharmacophore matching and molecular docking was used to filter the database, resulting in the selection of a small number of "hit" compounds with good docking scores and fit to the pharmacophore model. uit.nouit.no These hits represent potential new GAT inhibitor drug candidates that can then be prioritized for experimental testing to confirm their biological activity. uit.noacs.org This strategy was successfully used to find a novel scaffold for GAT1 inhibitors by screening a library of compounds, leading to the identification of liothyronine (B1675554) as a previously unknown GAT1 inhibitor. acs.org This demonstrates the power of pharmacophore-based screening to move beyond known scaffolds and discover new chemotypes for inhibiting GABA transporters. acs.org

Application in Structure-Based Drug Design for GABA Transporter Ligands

The insights gained from computational studies on Tiagabine's binding and pharmacophore features are directly applied in structure-based drug design to create new and improved ligands for GABA transporters. acs.orgtandfonline.com Understanding the precise interactions between Tiagabine and the amino acid residues in the GAT-1 binding pocket provides a blueprint for the rational design of novel modulators. nih.govfrontiersin.org

Even with the conflicting data between cryo-EM structures and molecular modeling predictions, both provide valuable information. nih.govnih.gov The energetically favorable binding mode of Tiagabine, predicted by MM-GBSA calculations to be in the outward-open state, highlights key interactions in the S1 and S2 sites that are crucial for high-affinity binding. nih.govmdpi.com For example, molecular dynamics simulations have shown stable hydrogen bond interactions between the carboxyl group of Tiagabine and residues like Gly65 and Tyr140 in the S1 site. mdpi.com

This structural and energetic information allows medicinal chemists to:

Design novel molecules with scaffolds that maintain these critical interactions while potentially improving properties like selectivity or bioavailability. acs.org

Modify existing ligands like Tiagabine to explore new chemical space and overcome limitations. For instance, knowing that the lipophilic side chain of Tiagabine occupies a hydrophobic area between the S1 and S2 sites guides the design of new analogs with different lipophilic groups. plos.org

Enhance selectivity for GAT-1 over other GAT subtypes (GAT-2, GAT-3, BGT-1), which is a significant challenge due to the high degree of conservation in their binding pockets. tandfonline.com The detailed structural understanding of the GAT-1/Tiagabine complex can reveal subtle differences that can be exploited to achieve selectivity.

Ultimately, the integration of homology modeling, molecular docking, molecular dynamics, and free-energy calculations provides a powerful computational platform that guides the experimental discovery of the next generation of GABA transporter ligands. acs.orgfrontiersin.org

Vii. Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Tiagabine(1+). These techniques offer high resolution and sensitivity for both quantifying the active pharmaceutical ingredient (API) and identifying potential impurities.

The development of robust and validated HPLC methods is essential for the accurate determination of Tiagabine(1+) in bulk drug substances and pharmaceutical formulations. Several isocratic reversed-phase HPLC (RP-HPLC) methods have been established.

One such method utilizes a ProntoSIL ODS C18 column with a mobile phase consisting of a methanol (B129727) and 0.1 mM acetate (B1210297) buffer mixture (65:45 v/v, pH 5.6) at a flow rate of 1 ml/min. rasayanjournal.co.in Detection is typically carried out using a UV detector set at 240 nm. rasayanjournal.co.in This method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity in the concentration range of 75-450 µg/mL for Tiagabine(1+). rasayanjournal.co.in

Another validated RP-HPLC method employs a Vision HT C18 column with a mobile phase of 11.5 mM sodium dihydrogen phosphate (B84403) (pH 2.0) and acetonitrile (B52724) (50:50, v/v) at a flow rate of 1.0 ml/min, with UV detection at 254 nm. innovareacademics.in This method showed linearity in the concentration range of 50-150 µg/ml. innovareacademics.in A similar method using a C18 column and a mobile phase of Buffer (pH 4.5) and Methanol (85:15 % v/v) at a flow rate of 1 ml/min achieved a retention time of 4.210 minutes for Tiagabine (B1662831) Hydrochloride with detection at 260 nm. scribd.comiajps.com

Interactive Table: HPLC Method Parameters for Tiagabine(1+) Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | ProntoSIL ODS C18 (250mm × 4.5 mm; 5µm) rasayanjournal.co.in | Vision HT C18 (150 mm x 4.6 mm, 5 µm) innovareacademics.in | C18 (250mm x 4.6 mm) Hypersil BDS scribd.com |

| Mobile Phase | Methanol: 0.1 mM acetate buffer (65:45 v/v), pH 5.6 rasayanjournal.co.in | 11.5 mM Sodium dihydrogen phosphate (pH 2.0):Acetonitrile (50:50, v/v) innovareacademics.in | Buffer (pH 4.5):Methanol (85:15 % v/v) scribd.com |

| Flow Rate | 1 ml/min rasayanjournal.co.in | 1.0 ml/min innovareacademics.in | 1 ml/min scribd.com |

| Detection (UV) | 240 nm rasayanjournal.co.in | 254 nm innovareacademics.in | 260 nm scribd.com |

| Linearity Range | 75-450 µg/mL rasayanjournal.co.in | 50-150 µg/ml innovareacademics.in | 5-15 µg/ml iajps.com |

| Retention Time | 5.2 min rasayanjournal.co.in | Not specified | 4.210 min scribd.comiajps.com |

These methods are validated for parameters such as linearity, accuracy, precision, and robustness to ensure their suitability for routine quality control and impurity profiling. rasayanjournal.co.ininnovareacademics.iniajps.com

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Tiagabine(1+) has been subjected to various stress conditions, including hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal degradation, as per ICH guidelines. rasayanjournal.co.ininnovareacademics.iniajps.com

A stability-indicating RP-HPLC method was developed to separate Tiagabine(1+) from its degradation products. rasayanjournal.co.in The study revealed that Tiagabine(1+) is susceptible to degradation under acidic and alkaline conditions. rasayanjournal.co.in Another study found that Tiagabine(1+) degraded under acidic, photolytic, oxidative, and thermal conditions but remained stable under basic hydrolysis. innovareacademics.in The developed HPLC methods were able to effectively separate the intact drug from the peaks of the degradation products, confirming their stability-indicating nature. rasayanjournal.co.ininnovareacademics.in

Interactive Table: Summary of Forced Degradation Studies of Tiagabine(1+)

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | Significant degradation observed. | rasayanjournal.co.ininnovareacademics.in |

| Alkaline Hydrolysis | Significant degradation observed in one study, stable in another. | rasayanjournal.co.ininnovareacademics.in |

| Oxidative Degradation | Degradation observed. | innovareacademics.in |

| Photolytic Degradation | Degradation observed. | innovareacademics.in |

| Thermal Degradation | Degradation observed. | innovareacademics.iniajps.com |

These studies are crucial for determining the shelf-life and storage conditions for Tiagabine(1+) products.

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, cost-effective, and rapid approach for the analysis of Tiagabine(1+) in bulk form.

A straightforward and sensitive UV spectrophotometric method has been developed for the determination of Tiagabine HCl in bulk. tsijournals.comtsijournals.com The method is based on measuring the absorbance of Tiagabine HCl in a suitable solvent.

Using double-distilled water as the solvent, the absorption maximum (λmax) for Tiagabine HCl was determined to be 257 nm. tsijournals.comtsijournals.com The method was found to obey Beer's law in the concentration range of 10–50 µg/mL, with a correlation coefficient of 0.99845. tsijournals.comtsijournals.com The developed method has been validated statistically and through recovery studies, demonstrating its accuracy and suitability for routine quality control analysis of bulk Tiagabine HCl. tsijournals.comtsijournals.com Other spectrophotometric methods have also been developed based on reactions with various chromogenic reagents. ijnrd.orgijrti.org

Interactive Table: UV Spectrophotometric Method for Tiagabine HCl Analysis

| Parameter | Finding | Reference |

| Solvent | Double distilled water | tsijournals.comtsijournals.com |

| λmax | 257 nm | tsijournals.comtsijournals.com |

| Linearity Range | 10–50 µg/mL | tsijournals.comtsijournals.com |

| Correlation Coefficient (r²) | 0.99845 | tsijournals.comtsijournals.com |

In Vitro Permeability Assays (e.g., Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier, PAMPA-BBB)

Assessing the ability of a drug to cross the blood-brain barrier (BBB) is critical for central nervous system (CNS)-active compounds like Tiagabine(1+). In vitro models provide a valuable tool for predicting BBB permeability. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is one such high-throughput screening method. While specific PAMPA-BBB data for Tiagabine(1+) is not detailed in the provided context, the use of such assays is a standard approach in drug discovery to evaluate the potential of compounds to penetrate the CNS. jst.go.jp These assays measure the passive diffusion of a compound across an artificial membrane coated with lipids to mimic the BBB. The results are used to classify compounds as having low or high BBB permeability potential.

Microdialysis Techniques for In Vivo Neurochemical Monitoring

Microdialysis is a powerful in vivo technique used to sample the extracellular fluid of specific brain regions in freely moving animals. mdpi.comnih.gov This method allows for the monitoring of neurotransmitter levels and the concentration of administered drugs, providing crucial information about a drug's pharmacokinetic and pharmacodynamic profile in the brain. nih.govumich.edu

In the context of Tiagabine(1+), microdialysis can be employed to measure its concentration in the brain over time and to assess its primary mechanism of action: the inhibition of GABA reuptake. By coupling microdialysis with sensitive analytical techniques like HPLC or mass spectrometry, researchers can quantify changes in extracellular GABA levels following the administration of Tiagabine(1+). researchgate.net This provides direct evidence of the drug's target engagement and its effects on neurotransmission in vivo. mdpi.com Although the provided search results mention microdialysis as a key technique for neurochemical monitoring, specific studies detailing its application to Tiagabine(1+) were not found. mdpi.comnih.govnih.govumich.edu

Viii. Future Research Directions and Unexplored Scientific Avenues

Comprehensive Elucidation of Experimental Evidence for Tiagabine (B1662831) Binding Modes

The precise molecular interactions governing the binding of Tiagabine to GAT-1 remain a subject of active investigation and debate. Recent advancements, including the determination of a cryo-electron microscopy (cryo-EM) structure of the human GAT-1 (hGAT-1) in complex with Tiagabine, have provided unprecedented structural insights. mdpi.comuj.edu.pl This structure unexpectedly revealed Tiagabine binding in an inward-open conformation of the transporter. mdpi.comuj.edu.plnih.gov However, this finding contrasts with a body of molecular modeling and biological data that suggest an alternative binding mode where Tiagabine stabilizes an outward-open state. mdpi.comnih.gov

Molecular dynamics simulations and MM-GBSA free binding energy calculations have indicated that a binding mode where the nipecotic acid moiety of Tiagabine occupies the primary substrate binding site (S1) and the aromatic rings are situated within the S2 site in an outward-open conformation is more stable and energetically favorable. mdpi.comnih.gov Further analysis of the cryo-EM map has also suggested that the model of Tiagabine may not optimally fit the ligand binding site, indicating that the observed position might be ambiguous and necessitates further experimental validation. mdpi.comnih.gov

Future research should focus on reconciling these conflicting findings through a multi-pronged approach. This could involve:

Advanced Cryo-EM Studies: Capturing GAT-1 in complex with Tiagabine and its analogs under various conditions to visualize different conformational states.

Cysteine Scanning Mutagenesis: Further studies to probe the accessibility of different residues in the presence of Tiagabine, which can help delineate the transporter's conformation. uj.edu.pl

Sophisticated Computational Modeling: Employing enhanced sampling techniques in molecular dynamics simulations to more accurately predict the binding pathway and energetics of Tiagabine interaction with GAT-1. mdpi.comnih.gov

A definitive understanding of the high-affinity binding site and the conformational state stabilized by Tiagabine is crucial for the rational design of next-generation GAT-1 inhibitors. mdpi.comnih.gov

Targeted Design of Highly Selective Inhibitors for Specific GABA Transporter Subtypes (e.g., BGT-1, GAT-2, GAT-3)

The GABA transporter family comprises four distinct subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). ku.dknih.gov While Tiagabine is highly selective for GAT-1, there is a growing interest in developing inhibitors that can selectively target the other subtypes to explore their therapeutic potential in various neurological disorders. ku.dknih.gov However, the development of potent and truly selective inhibitors for BGT-1, GAT-2, and GAT-3 has been challenging and remains a significant area for future research. ku.dk

Emerging evidence suggests that these non-GAT-1 subtypes may be viable targets for treating a range of brain disorders. ku.dk To advance this field, future research efforts should concentrate on: